

CAS number and chemical identifiers for (S)-2-Amino-7-Hydroxytetralin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Amino-7-Hydroxytetralin

Cat. No.: B125622

[Get Quote](#)

An In-Depth Technical Guide to **(S)-2-Amino-7-Hydroxytetralin**: Chemical Properties, Synthesis, and Biological Evaluation Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-Amino-7-Hydroxytetralin**, a member of the 2-aminotetralin class of compounds known for their interactions with key neurotransmitter receptors. Due to limited publicly available data on this specific enantiomer, this guide leverages information on closely related analogs and established methodologies to provide a thorough understanding of its chemical identity, plausible synthetic routes, and the experimental protocols required for its pharmacological characterization.

Chemical Identifiers

A clear identification of **(S)-2-Amino-7-Hydroxytetralin** is fundamental for any research endeavor. The following table summarizes its key chemical identifiers.

Identifier	Value	Source
CAS Number	85951-60-6	--INVALID-LINK--[1]
Molecular Formula	C ₁₀ H ₁₃ NO	--INVALID-LINK--[1]
Molecular Weight	163.22 g/mol	--INVALID-LINK--[1]
Synonym	(S)-7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine	N/A

Pharmacological Profile (Analog Data)

Direct pharmacological data for **(S)-2-Amino-7-Hydroxytetralin** is not extensively reported in the peer-reviewed literature. However, the 2-aminotetralin scaffold is a well-established pharmacophore for dopamine and serotonin receptors. The most closely related and extensively studied analog is 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a potent dopamine receptor agonist. The R-(+)-enantiomer of 7-OH-DPAT shows high affinity and selectivity for the D3 dopamine receptor subtype. The data for this analog is presented below to provide a likely indication of the biological targets of **(S)-2-Amino-7-Hydroxytetralin**. It is important to note that the N,N-dipropyl substitution in 7-OH-DPAT significantly influences its pharmacological profile.

Table 2: Receptor Binding Affinities (Ki, nM) of (+)-7-OH-DPAT

Receptor	Ki (nM)	Species	Comments
Dopamine D3	0.57	Human (cloned)	Over 200-fold higher affinity than for D2 receptors.[2]
Dopamine D2	>100	Human (cloned)	
Serotonin 5-HT1A	Lower affinity than for D3	Human (cloned)	The (+)-isomer showed 20-fold lower affinity for 5-HT1A receptors compared to D3 receptors.[2]

Experimental Protocols

Synthesis of (S)-2-Amino-7-Hydroxytetralin

A specific, detailed protocol for the enantioselective synthesis of **(S)-2-Amino-7-Hydroxytetralin** is not readily available in the literature. However, a plausible and commonly employed route would involve the reductive amination of 7-methoxy-2-tetralone, followed by demethylation. An enantioselective approach could utilize a chiral auxiliary or an enzymatic method. The following is a representative protocol based on general methods for the synthesis of 2-aminotetralins.

Step 1: Reductive Amination of 7-Methoxy-2-tetralone

This protocol is adapted from general procedures for reductive amination.^[3]

- Reactants: 7-methoxy-2-tetralone, ammonia (or an ammonium salt like ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride).
- Solvent: Typically a protic solvent such as methanol or ethanol.
- Procedure:
 - Dissolve 7-methoxy-2-tetralone in the chosen solvent.
 - Add an excess of the amine source (e.g., ammonium acetate).
 - Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate imine formation.
 - Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at a controlled temperature (often 0 °C to room temperature).
 - Stir the reaction for several hours to overnight until completion, monitoring by techniques like TLC or LC-MS.
 - Quench the reaction, and isolate the product by extraction and purification (e.g., column chromatography) to yield 2-amino-7-methoxytetralin.

Step 2: Demethylation

- Reactants: 2-amino-7-methoxytetralin and a demethylating agent (e.g., boron tribromide (BBr_3) or hydrobromic acid (HBr)).
- Solvent: A suitable aprotic solvent like dichloromethane for BBr_3 .
- Procedure:
 - Dissolve the 2-amino-7-methoxytetralin in the solvent and cool the solution (e.g., to -78 °C for BBr_3).
 - Slowly add the demethylating agent.
 - Allow the reaction to warm to room temperature and stir until completion.
 - Carefully quench the reaction (e.g., with methanol or water).
 - Neutralize the mixture and extract the product.
 - Purify the crude product to obtain 2-Amino-7-Hydroxytetralin.

To obtain the (S)-enantiomer, an enantioselective method would be required, such as using a chiral auxiliary, a chiral catalyst, or an enzymatic reductive amination step.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (K_i) of a test compound for dopamine D2 or D3 receptors.

- Materials:
 - Membrane preparations from cells stably expressing human recombinant dopamine D2 or D3 receptors.
 - Radioligand (e.g., [3H]Spiperone or [^{125}I]Iodosulpride).
 - Non-specific binding determinant (e.g., Haloperidol or Spiperone at a high concentration).

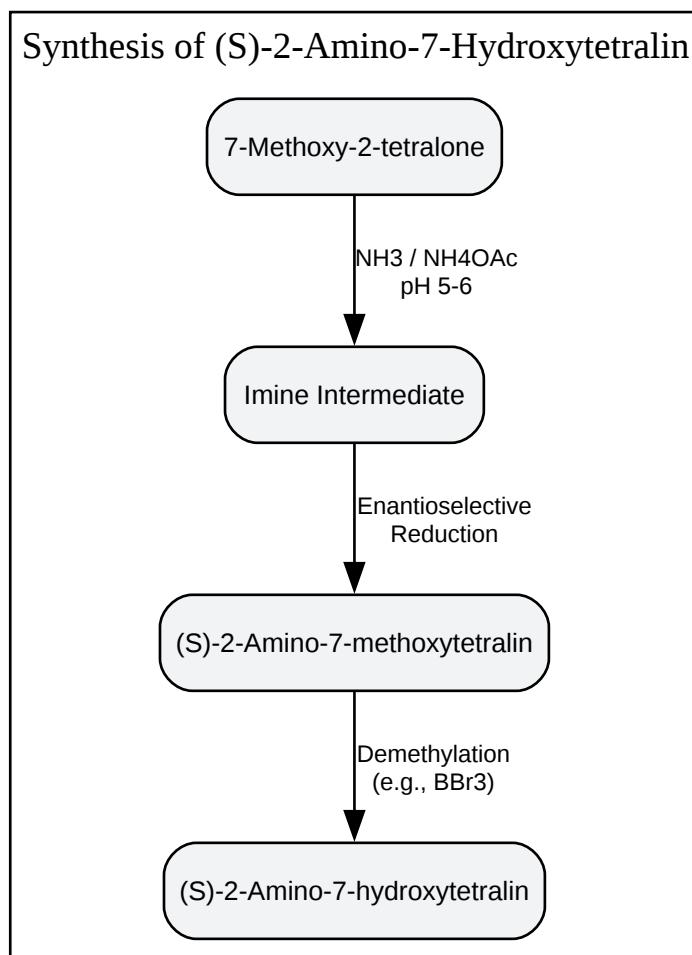
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- 96-well plates, glass fiber filters, and a cell harvester.
- Scintillation counter and scintillation cocktail.
- Procedure:
 - Membrane Preparation: Prepare crude membrane fractions from cultured cells expressing the receptor of interest.
 - Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
 - 50 µL of test compound at various concentrations.
 - 50 µL of radioligand at a concentration close to its Kd.
 - 150 µL of membrane preparation (5-10 µg of protein).
 - For total binding wells, add 50 µL of assay buffer instead of the test compound.
 - For non-specific binding wells, add 50 µL of the non-specific binding determinant.
 - Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
 - Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
 - Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.
 - Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Functional Assay for Gi/o-Coupled Receptors

This protocol is used to determine the functional activity (agonist or antagonist) of a compound at Gi/o-coupled receptors like D2-like dopamine receptors and 5-HT1A receptors by measuring the inhibition of cAMP production.

- Materials:

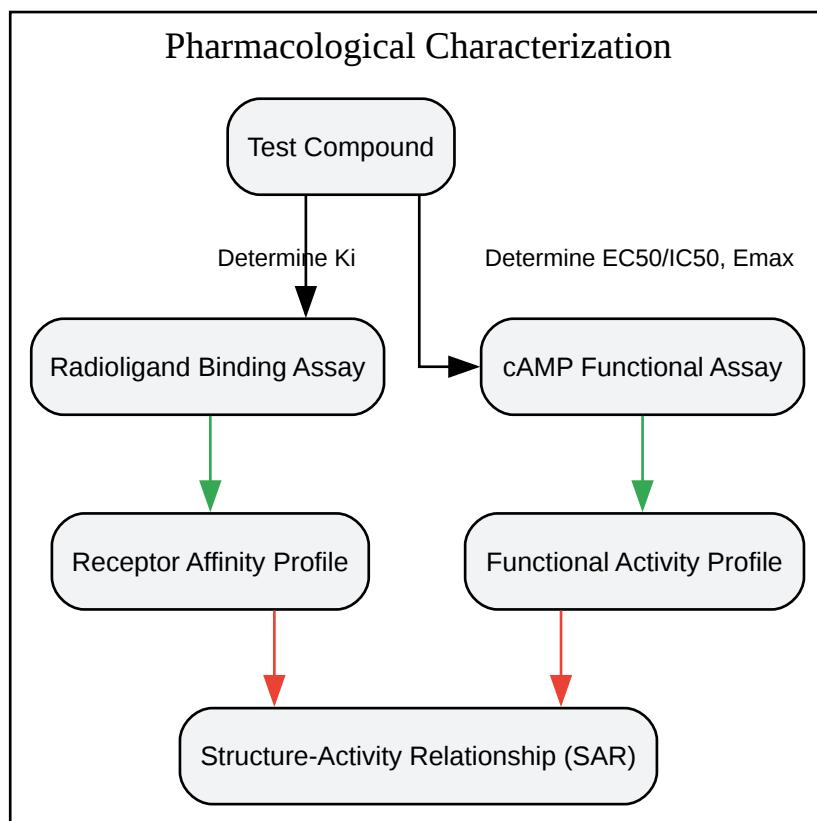
- CHO or HEK293 cells stably expressing the receptor of interest.
- Forskolin.
- Test compound.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture reagents and plates.


- Procedure:

- Cell Seeding: Seed the cells into 384-well plates and grow to confluence.
- Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add the test compound at various concentrations and pre-incubate.
- Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be one that produces about 80% of its maximal effect (EC₈₀).
- Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data Analysis: Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC₅₀ (potency)

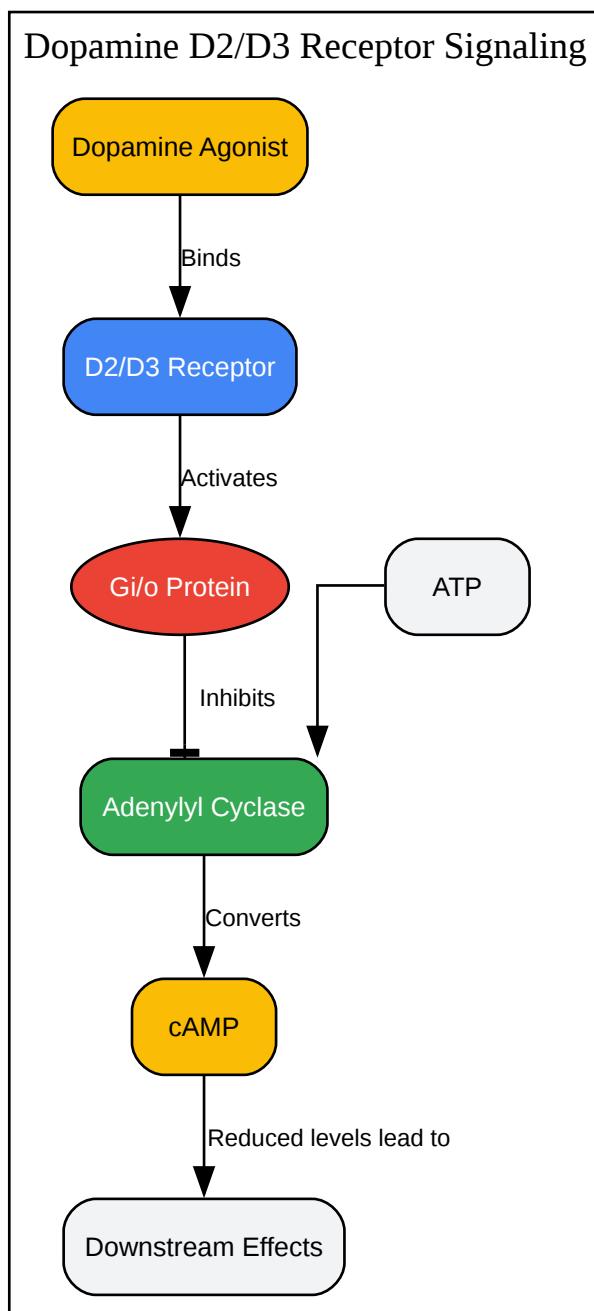
and Emax (efficacy) values. For antagonists, determine the IC₅₀ value from the inhibition of a known agonist's effect.

Visualizations


Plausible Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **(S)-2-Amino-7-Hydroxytetralin**.


In Vitro Pharmacological Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro pharmacological characterization.

Dopamine D2/D3 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 dopamine receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotonergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and chemical identifiers for (S)-2-Amino-7-Hydroxytetralin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125622#cas-number-and-chemical-identifiers-for-s-2-amino-7-hydroxytetralin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com